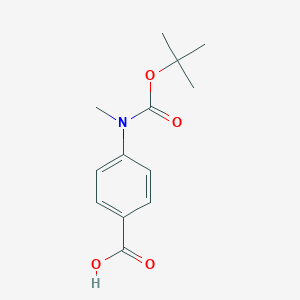

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKKKZQZSNRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457672 | |

| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263021-30-3 | |

| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group of 4-aminomethylbenzoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous conditions.

Major Products

Substitution: Various substituted benzoic acid derivatives.

Deprotection: 4-aminomethylbenzoic acid.

Coupling: Peptide derivatives.

Aplicaciones Científicas De Investigación

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the synthesis of biologically active molecules and drug development.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a structured comparison of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid with structurally related compounds, focusing on synthesis, applications, and physicochemical properties.

4-((tert-Butoxycarbonyl)amino)benzoic Acid

- Structure: Lacks the methyl group on the amino moiety (C₁₂H₁₅NO₄).

- Synthesis: Prepared via Boc-protection of 4-aminobenzoic acid using Boc chloride ().

- Applications: Used in PROTAC (Proteolysis-Targeting Chimera) synthesis for HDAC8 inhibition, where the free amino group is critical for subsequent coupling reactions ().

- Key Difference : The absence of a methyl group reduces steric hindrance, facilitating nucleophilic reactions but increasing susceptibility to deprotection under acidic conditions compared to the methylated analog .

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid

- Structure: Features a Boc-protected aminomethyl group (C₁₃H₁₇NO₄).

- Synthesis: Derived from 4-(aminomethyl)benzoic acid using Boc-protection under basic conditions ().

- Applications : Serves as a linker in HDAC-targeting PROTACs, where the methylene spacer enhances flexibility for protein-protein interactions ().

- Key Difference : The methylene bridge increases molecular flexibility, enabling better binding to target proteins compared to rigid para-substituted analogs .

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid

- Structure: Contains a methyl group on the benzene ring (C₁₃H₁₇NO₄).

- Synthesis: Synthesized via regioselective Boc-protection of 3-methyl-4-aminobenzoic acid ().

- Applications: Limited data, but meta-substitution may alter electronic properties, affecting solubility and reactivity in coupling reactions.

4-(Boc-aminomethyl)benzoic Acid

- Structure: Similar to 2.2 but with a free carboxylic acid group (C₁₃H₁₆NO₄).

- Synthesis: Prepared via Boc-protection of 4-aminomethylbenzoic acid ().

- Applications : Used in solid-phase peptide synthesis (SPPS) as a resin-bound intermediate.

- Key Difference : The free carboxylic acid group allows direct conjugation to amine-containing molecules, bypassing additional activation steps required for ester derivatives .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: Methylated analogs (e.g., this compound) often exhibit lower yields (e.g., 14% in ) due to steric challenges during Boc-protection, whereas non-methylated derivatives achieve higher yields (85% in ).

- Biological Activity: The methyl group in this compound enhances lipophilicity, improving membrane permeability in antimicrobial studies ().

- Stability : Boc-protected compounds generally require careful handling under acidic conditions, but methyl substitution delays deprotection, offering broader compatibility in multi-step syntheses .

Actividad Biológica

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (commonly referred to as Boc-MBA) is a derivative of benzoic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of Boc-MBA, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- CAS Number : 33233-67-9

- Structure : The structure features a benzoic acid core with a methylamino group protected by a tert-butoxycarbonyl group.

Boc-MBA exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the amino group allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Additionally, the Boc group serves as a protective moiety that can be removed under specific conditions, potentially activating the compound for further biological interactions.

Enzyme Interactions

Research has indicated that Boc-MBA can influence the activity of several enzymes:

- Proteasomal Enzymes : Studies have shown that derivatives of benzoic acid can modulate proteasomal activity, which is crucial for protein degradation pathways in cells. For instance, compounds similar to Boc-MBA have been linked to enhanced proteasomal chymotrypsin-like activity, suggesting potential applications in age-related diseases where proteostasis is disrupted .

Antimicrobial Activity

Boc-MBA and its derivatives have been evaluated for antimicrobial properties. In vitro studies suggest that certain benzoic acid derivatives exhibit antibacterial effects against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

There is emerging evidence that compounds like Boc-MBA may possess anti-inflammatory properties. By inhibiting specific inflammatory mediators or pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Cell-Based Assays : In a study investigating the biological evaluation of benzoic acid derivatives, Boc-MBA was tested alongside other compounds for its ability to activate proteasomal and lysosomal pathways. Results indicated significant activation of cathepsins B and L, which are critical for protein catabolism .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of Boc-MBA to various biological targets. These studies suggest that Boc-MBA could serve as a scaffold for developing novel therapeutics targeting proteostasis networks .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Hydroxybenzoic Acid | C7H6O3 | Antimicrobial, anti-inflammatory |

| 4-Methoxybenzoic Acid | C8H8O3 | Antioxidant properties |

| This compound | C13H17NO4 | Proteasomal activation, potential anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for preparing 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, and how are reaction conditions optimized?

The compound is synthesized via Boc protection of an intermediate amine. A typical method involves reacting the precursor amine (e.g., 4-(methylamino)benzoic acid) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) or sodium hydroxide. The reaction is conducted in anhydrous tetrahydrofuran (THF) or acetonitrile at ambient temperature for 12–24 hours . Optimization includes monitoring pH (to avoid premature deprotection) and using excess Boc₂O to ensure complete conversion.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization employs:

- NMR : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and methylamino linkage.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₉NO₄; theoretical 265.31 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in:

- Peptide Synthesis : The Boc group protects the methylamino moiety during solid-phase peptide coupling, enabling selective deprotection with trifluoroacetic acid (TFA) .

- Drug Design : Incorporation into protease inhibitor scaffolds, where the benzoic acid moiety participates in hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence coupling efficiency in downstream reactions?

The methyl group on the amino nitrogen introduces steric hindrance, reducing reaction rates in amide bond formations. Kinetic studies using model reactions (e.g., coupling with benzylamine) show a 15–20% decrease in yield compared to unmethylated analogs. Mitigation strategies include:

Q. What are the stability challenges of this compound under varying storage conditions, and how are they addressed?

The Boc group is hydrolytically labile in acidic or humid environments. Accelerated stability studies (40°C/75% RH) show 10% degradation over 30 days. Best practices include:

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–90%) for this compound?

Discrepancies arise from:

- Purity of starting materials : Commercial 4-(methylamino)benzoic acid varies in quality (85–99%), impacting Boc protection efficiency .

- Solvent choice : THF yields higher reproducibility (85% avg.) than acetonitrile (70–75%) due to better Boc₂O solubility .

- Workup protocols : Silica gel chromatography vs. recrystallization affects isolated yields .

Q. What advanced spectroscopic techniques are employed to confirm regioselectivity in derivatives of this compound?

- 2D NMR (HSQC/HMBC) : Resolves ambiguities in methylamino and Boc group positioning on the benzoic acid ring .

- X-ray Crystallography : Validates spatial orientation of substituents in crystalline derivatives (e.g., metal-organic frameworks) .

- IR Spectroscopy : Carbamate C=O stretching (1690–1710 cm⁻¹) confirms Boc group retention post-synthesis .

Methodological Guidelines

- Synthesis Optimization : Use Boc₂O in 1.2–1.5 molar equivalents and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Data Interpretation : Cross-validate NMR and MS results with computational models (DFT-based 3D structures) to resolve spectral overlaps .

- Troubleshooting Low Yields : Pre-dry solvents over molecular sieves and use fresh DMAP to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.